3-氯苯甲酸乙酯

描述

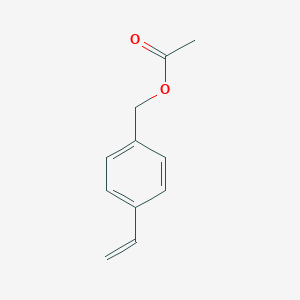

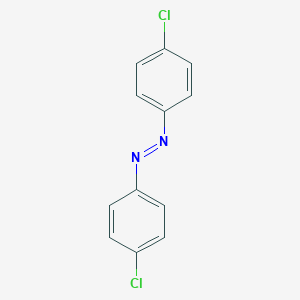

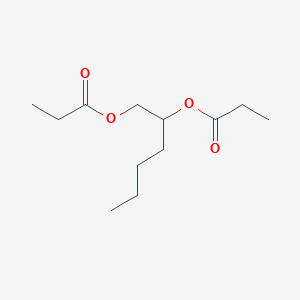

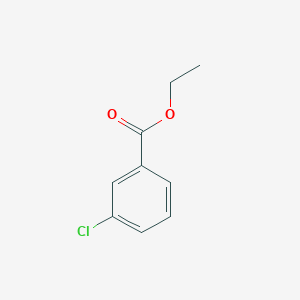

Ethyl 3-chlorobenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 3-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电化学技术和离子液体

3-氯苯甲酸乙酯虽然没有被直接提及,但其结构与涉及使用室温离子液体推进电化学技术中的化学物质有关。研究重点介绍了离子液体促进电镀和储能的进展,展示了 3-氯苯甲酸乙酯由于其化学性质和反应性而在相关电化学应用中的潜力 (Tsuda、Stafford 和 Hussey,2017).

乙烯及其在植物生物学中的类似物

在植物生物学中,与 3-氯苯甲酸乙酯在结构上相关的化合物,如乙烯及其衍生物在调节植物生长和发育中起着至关重要的作用。乙烯抑制剂(如 1-甲基环丙烯)的使用说明了这些化合物对延长水果和蔬菜保质期的重大影响,表明 3-氯苯甲酸乙酯在农业和食品保鲜中的潜在应用 (Blankenship 和 Dole,2003;Watkins,2006).

环境毒理学

对化学化合物环境影响的探索包括对血脑屏障对乙基汞化合物渗透性的研究。此类研究强调了化学物质与生物系统和环境相互作用的更广泛影响,暗示了理解 3-氯苯甲酸乙酯等化合物的类似相互作用的重要性 (Kern、Geier、Homme 和 Geier,2019).

聚合物的化学回收

聚对苯二甲酸乙二醇酯 (PET) 的化学回收涉及可能利用 3-氯苯甲酸乙酯作为反应物或催化剂的过程。这项研究表明了可持续回收方法的途径,该方法可针对类似化合物进行调整,强调了 3-氯苯甲酸乙酯在增强回收技术方面的潜力 (Karayannidis 和 Achilias,2007).

环氧乙烷灭菌

用环氧乙烷对医疗器械进行灭菌的研究提供了在医疗灭菌过程中使用挥发性有机化合物的见解。鉴于其化学结构,3-氯苯甲酸乙酯可以用于灭菌和消毒过程中的类似应用,突出了其在医疗保健环境中的潜在效用 (Mendes、Brandão 和 Silva,2007).

安全和危害

Ethyl 3-chlorobenzoate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

ethyl 3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRSNCBCHABAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150181 | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-76-3 | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Ethyl 3-chlorobenzoate in the synthesis of the target compounds and what are the subsequent steps in the synthesis?

A1: Ethyl 3-chlorobenzoate serves as a crucial starting material in the multi-step synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives []. The synthesis proceeds through the following key steps:

- Conversion of Ethyl 3-chlorobenzoate to 3-chlorobenzohydrazide: Ethyl 3-chlorobenzoate (2) is reacted with hydrazine hydrate to obtain 3-chlorobenzohydrazide (3) [].

- Formation of the 1,3,4-Oxadiazole ring: 3-chlorobenzohydrazide (3) undergoes cyclization in the presence of carbon disulfide to form 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) [].

- Incorporation of the thioacetate side chain: 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol (4) is alkylated with ethyl chloroacetate to yield ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) [].

- Hydrazide formation: Ethyl 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetate (5) is then treated with hydrazine hydrate to produce 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) [].

- Final Schiff base formation: Finally, 2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (6) is condensed with various aryl aldehydes (7a-p) to generate the target N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives (8a-p) [].

Q2: Is there any information available on the analytical methods used to characterize Ethyl 3-chlorobenzoate in the study?

A2: While the study emphasizes the characterization of the final synthesized compounds (8a-p) using spectral analysis, it doesn't explicitly mention the specific analytical techniques employed for characterizing the intermediate compound, Ethyl 3-chlorobenzoate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。